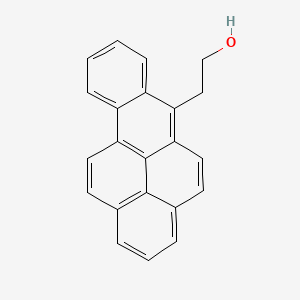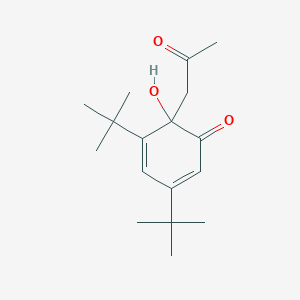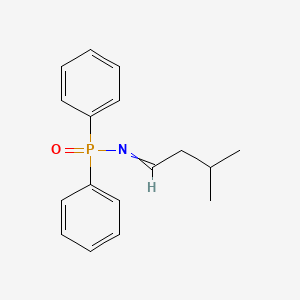
N-(3-Methylbutylidene)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylphosphinyl)-3-methylbutane-1-imine is an organic compound that features a phosphinyl group attached to an imine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Diphenylphosphinyl)-3-methylbutane-1-imine can be synthesized through the reaction of N-diphenylphosphinyl imines with α-bromoallyllithium in the presence of freshly fused zinc chloride (ZnCl2). This reaction typically occurs at low temperatures, around -78°C, and yields the desired product with good regioselectivity .
Industrial Production Methods
While specific industrial production methods for N-(Diphenylphosphinyl)-3-methylbutane-1-imine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Diphenylphosphinyl)-3-methylbutane-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted imines and amines.
Aplicaciones Científicas De Investigación
N-(Diphenylphosphinyl)-3-methylbutane-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridines and other heterocycles
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which N-(Diphenylphosphinyl)-3-methylbutane-1-imine exerts its effects involves the interaction of the phosphinyl group with various molecular targets. The phosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the imine group can participate in nucleophilic addition reactions, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
N-(Diphenylphosphinyl)-2-propenimine: Similar in structure but with a different alkyl chain.
N-(Diphenylphosphinyl)-benzaldimine: Contains a benzene ring instead of a butane chain.
Uniqueness
N-(Diphenylphosphinyl)-3-methylbutane-1-imine is unique due to its specific combination of a phosphinyl group and a branched butane chain. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
106017-30-5 |
|---|---|
Fórmula molecular |
C17H20NOP |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-3-methylbutan-1-imine |
InChI |
InChI=1S/C17H20NOP/c1-15(2)13-14-18-20(19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
Clave InChI |
NXTDKOQHWKJTSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

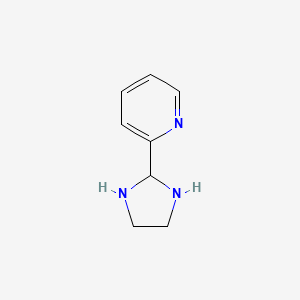
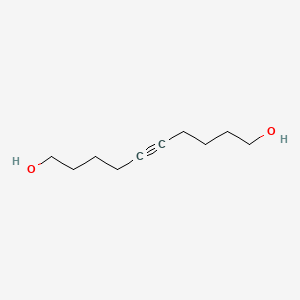
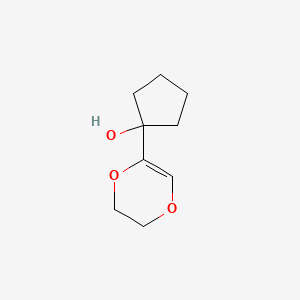
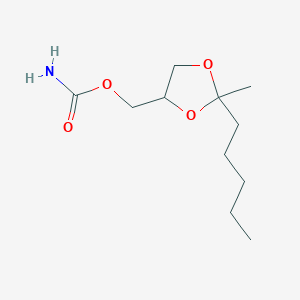
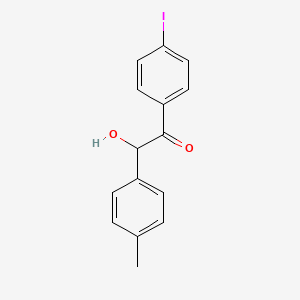
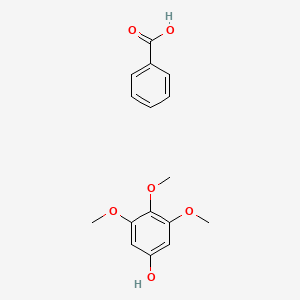

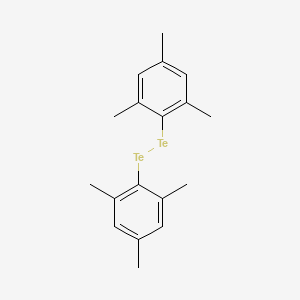
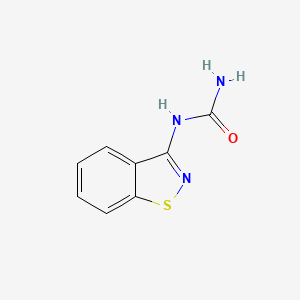
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
